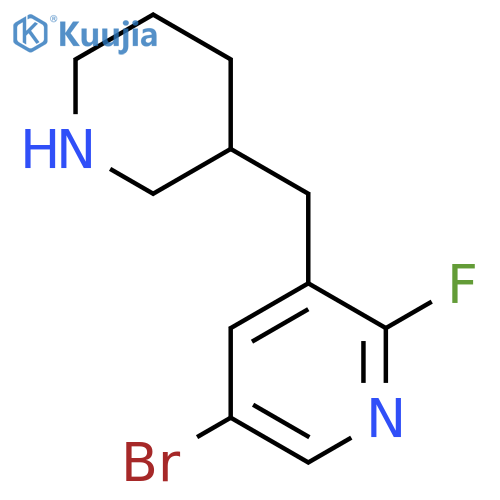

Cas no 1337128-73-0 (5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine)

5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine

- EN300-1908748

- 1337128-73-0

- 5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine

-

- インチ: 1S/C11H14BrFN2/c12-10-5-9(11(13)15-7-10)4-8-2-1-3-14-6-8/h5,7-8,14H,1-4,6H2

- InChIKey: JONGJEPGGWLPKE-UHFFFAOYSA-N

- SMILES: BrC1=CN=C(C(=C1)CC1CNCCC1)F

計算された属性

- 精确分子量: 272.03244g/mol

- 同位素质量: 272.03244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 203

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 24.9Ų

5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908748-2.5g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 2.5g |

$2688.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-0.5g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-0.05g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 0.05g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-0.1g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-1.0g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 1g |

$1371.0 | 2023-06-01 | ||

| Enamine | EN300-1908748-5g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 5g |

$3977.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-0.25g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-10.0g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 10g |

$5897.0 | 2023-06-01 | ||

| Enamine | EN300-1908748-10g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 10g |

$5897.0 | 2023-09-18 | ||

| Enamine | EN300-1908748-5.0g |

5-bromo-2-fluoro-3-[(piperidin-3-yl)methyl]pyridine |

1337128-73-0 | 5g |

$3977.0 | 2023-06-01 |

5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine 関連文献

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridineに関する追加情報

Professional Introduction to 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine (CAS No. 1337128-73-0)

5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine, identified by its CAS number 1337128-73-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both bromo and fluoro substituents, along with the piperidin-3-ylmethyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.

The synthesis of 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine involves a series of well-established organic reactions that highlight the importance of functional group transformations in medicinal chemistry. The introduction of the bromo and fluoro groups at specific positions on the pyridine ring enhances the molecule's ability to interact with biological targets, such as enzymes and receptors. Additionally, the piperidin-3-ylmethyl moiety provides a favorable pharmacokinetic profile by improving solubility and metabolic stability.

In recent years, there has been growing interest in developing novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The compound 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine has emerged as a promising candidate in this context due to its ability to modulate key biological pathways. For instance, studies have shown that this molecule can inhibit the activity of certain kinases, which are overexpressed in cancer cells and play a crucial role in tumor growth and progression.

The pharmacological properties of 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine have been extensively evaluated in preclinical studies. These studies have demonstrated that the compound exhibits potent activity against various disease models, including those involving inflammation and pain. The presence of the bromo and fluoro substituents has been shown to enhance binding affinity to target proteins, while the piperidin-3-ylmethyl group contributes to improved oral bioavailability.

One of the most exciting aspects of 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine is its versatility as a chemical scaffold. Medicinal chemists have utilized this compound as a starting point for generating libraries of derivatives with enhanced pharmacological profiles. By modifying the substituents on the pyridine ring or introducing additional functional groups, researchers have been able to fine-tune the biological activity of these molecules. This approach has led to the discovery of several novel compounds with potential therapeutic applications.

The synthetic strategies employed in the preparation of 5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine also highlight the importance of green chemistry principles in pharmaceutical research. Recent advances in synthetic methodologies have enabled researchers to produce these compounds with higher yields and reduced environmental impact. For example, catalytic methods have been developed that minimize waste generation and improve atom economy, aligning with the growing emphasis on sustainable practices in drug development.

The biological activity of 5-bromo-2-fluoro-3-(piperidin-3-ylmethylpyridine) has been further explored through computational modeling and structure-based drug design. These approaches have provided valuable insights into how this molecule interacts with its biological targets at the molecular level. By understanding these interactions, researchers can optimize the structure of these compounds to improve their efficacy and selectivity.

In conclusion, 5-bromo--2-fluoro--3--(pip--erid--n--y--methyl)pyridine (CAS No. 1337128--73--0) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. The ongoing research into this compound underscores its importance as a tool for discovering new drugs and advancing our understanding of drug design principles.

1337128-73-0 (5-bromo-2-fluoro-3-(piperidin-3-yl)methylpyridine) Related Products

- 1021024-46-3(3-(3,4-dimethoxyphenyl)-1-{4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl}urea)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)

- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)

- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)

- 2171272-05-0(2-(2R)-1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanoylpyrrolidin-2-ylacetic acid)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)

- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)